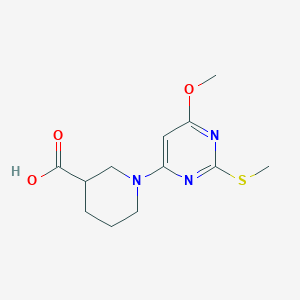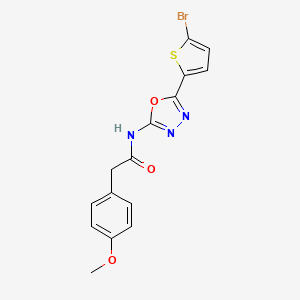
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is likely to be an organic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of methoxy and methylthio groups suggests that it might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring and the piperidine ring in separate steps, followed by their connection via a carbon-carbon bond. The methoxy and methylthio groups would probably be introduced using appropriate reagents .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the pyrimidine and piperidine rings, as well as the positions of the methoxy and methylthio groups. The exact structure would depend on the specific synthetic route used .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy and methylthio groups might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and methylthio groups might make it more polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Heterocyclic Compounds : This chemical is used as a precursor for synthesizing various novel heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds have shown potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Quantum Chemical and Molecular Dynamics Studies : This compound is studied for its adsorption and corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This is crucial for understanding its efficiency in corrosion prevention (Kaya et al., 2016).
Synthesis of Hydrazone Derivatives : It serves as a starting material for synthesizing hydrazone derivatives of vanillin, which possess significant antibacterial activities (Govindasami, Pandey, Palanivelu, & Pandey, 2011).
Formation of Pyrimidine Derivatives : This compound is used in the formation of various pyrimidine derivatives under both conventional and heterogeneous conditions, highlighting its role in the synthesis of biologically active heterocyclic systems (Bassyouni & Fathalla, 2013).
Biomedical and Pharmacological Research
Anti-Angiogenic and DNA Cleavage Studies : Derivatives of this compound have been synthesized and evaluated for their anti-angiogenic properties and DNA cleavage abilities, indicating potential use in cancer research and therapy (Kambappa et al., 2017).
Anticonvulsant Drug Analysis : The structural and electronic properties of anticonvulsant drugs related to this compound have been investigated, providing insights into the drug's behavior and potential applications in treating epilepsy (Georges, Vercauteren, Evrard, & Durant, 1989).
Miscellaneous Applications
Synthesis of Alkaloids : This compound is involved in the synthesis of trans-2,6-disubstituted piperidine-related alkaloids, demonstrating its utility in the preparation of complex natural products (Takahata, Saito, & Ichinose, 2006).
Cardiovascular Activity Research : Its derivatives have been explored for cardiovascular activity and electrochemical oxidation, contributing to cardiovascular pharmacology (Krauze et al., 2004).
Antibacterial Agents : It's also used in the synthesis of pyrido[2,3-d]pyrimidine derivatives with notable antibacterial properties, emphasizing its significance in developing new antimicrobials (Matsumoto & Minami, 1975).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-18-10-6-9(13-12(14-10)19-2)15-5-3-4-8(7-15)11(16)17/h6,8H,3-5,7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFPYGXNWANQBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCCC(C2)C(=O)O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2366473.png)


![N-(2,6-Difluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2366476.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366480.png)
![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366482.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2366483.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2366487.png)




